molecular formula C19H21N5 B2393622 5,6-Dimethyl-7-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2379985-87-0

5,6-Dimethyl-7-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2393622
CAS RN: 2379985-87-0
M. Wt: 319.412
InChI Key: HYOYRWQMNKZXKK-UHFFFAOYSA-N
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Description

The compound “5,6-Dimethyl-7-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine” belongs to a class of compounds known as triazolopyrimidines . These compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings including a triazolopyrimidine ring and a spiroheptane ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, triazolopyrimidines can undergo a variety of reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, molecular weight, and the presence of functional groups would influence its properties .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Some triazolopyrimidines have been found to inhibit certain enzymes, which can lead to various biological effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and toxicity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its biological activity, potential uses in medicine, and methods for its synthesis .

properties

IUPAC Name

5,6-dimethyl-7-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-13-14(2)22-18-20-12-21-24(18)17(13)23-10-19(11-23)8-16(9-19)15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOYRWQMNKZXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CC4(C3)CC(C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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